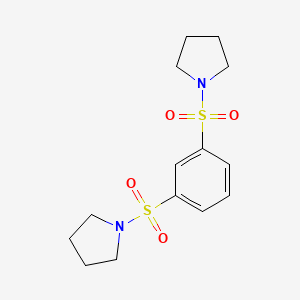
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. TFB has been shown to have a variety of biological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its ability to selectively bind to GABA receptors. This binding results in a change in the conformation of the receptor, which in turn leads to changes in the activity of the neuron. The exact mechanism by which methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate modulates GABA receptor activity is still under investigation, but it is thought to involve changes in the ion channel properties of the receptor.
Biochemical and Physiological Effects
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its ability to modulate GABA receptor activity, methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in inflammation. These effects make methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is its selectivity for a specific subtype of GABA receptor. This specificity makes it a valuable tool for studying the function of these receptors in the brain. However, the synthesis of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a complex process that requires specialized equipment and expertise. Additionally, the effects of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate on other biological systems are still under investigation, so caution must be exercised when interpreting experimental results.
Orientations Futures
There are a number of potential future directions for research involving methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate. One promising area of investigation is the development of new drugs that target GABA receptors. methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate could serve as a starting point for the development of these drugs, as it has already been shown to selectively bind to a specific subtype of GABA receptor. Additionally, further research is needed to fully understand the mechanism by which methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate modulates GABA receptor activity, which could lead to the development of more effective drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-mercaptobenzoic acid with methyl chloroformate. This intermediate product is then reacted with 2-amino-3-methylpyridine to form the final product, methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate. The synthesis of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate as a tool for studying the function of GABA receptors in the brain. GABA receptors are important targets for a variety of drugs that are used to treat anxiety and other neurological disorders. methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has been shown to selectively bind to a specific subtype of GABA receptor, making it a valuable tool for investigating the role of these receptors in the brain.
Propriétés
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-6-10(11(17)18-2)19-9-4-3-7(12(13,14)15)5-8(9)16-6/h3-5,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBCBMTASDLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)


![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)


![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)

![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)